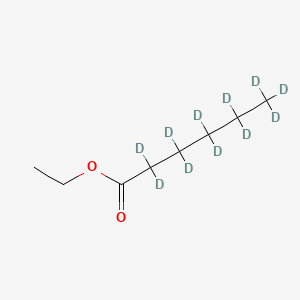

Ethyl hexanoate-d11

Description

The Role of Isotopic Labeling in Modern Analytical Methodologies

Isotopic labeling, particularly with deuterium, has revolutionized the precision of quantitative analyses in fields such as metabolomics, proteomics, and pharmacokinetics. By replacing hydrogen atoms with deuterium, researchers can track molecular pathways, quantify metabolic flux, and validate synthetic mechanisms with minimal interference from background signals. For example, deuterated internal standards are essential in mass spectrometry (MS) for correcting ion suppression effects and improving quantification accuracy. A study by Rahiman et al. demonstrated that isotopic enrichment values for deuterated compounds like tamsulosin-d4 and propafenone-d7 exceeded 95% when analyzed via liquid chromatography electrospray ionization HR-MS (LC-ESI-HR-MS), underscoring the reliability of these compounds in high-precision workflows.

The choice of analytical instrumentation significantly impacts the resolution of isotopic patterns. Triple quadrupole mass spectrometers enable targeted analyses of specific building blocks, such as labeled head groups or fatty acids, through precursor or neutral loss scans. In contrast, high-resolution instruments like Orbitraps provide full-scan spectra with sub-1 ppm mass accuracy, resolving complex isotopologues in untargeted studies. For instance, Figure 3 in a 2018 study illustrated how HR-MS differentiated ^13^C~3~-labeled glycerophosphocholine (m/z 227.08) from monoisotopic fatty acid 14:0 (m/z 227.20), enabling precise determination of isotopic enrichment in lipid building blocks. Nuclear magnetic resonance (NMR) spectroscopy complements MS by confirming structural integrity and labeling positions. In ethyl hexanoate-d11, NMR validates the substitution of all eleven hydrogen atoms on the hexanoyl chain, ensuring no unintended deuteration at reactive sites.

Position of this compound Within Deuterated Ester Research

This compound (C₈H₅D₁₁O₂, molecular weight 155.28) is a fully deuterated derivative of ethyl hexanoate, a compound widely used as a flavoring agent and solvent. Its deuterated form serves as a critical internal standard in MS-based assays, particularly in food chemistry and environmental monitoring, where non-deuterated analogs are ubiquitous. The compound’s structure comprises a six-carbon deuterated acyl chain (hexanoyl-d11) linked to an ethoxy group, making it resistant to proton exchange and ideal for long-term storage.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₅D₁₁O₂ | |

| Molecular weight | 155.28 | |

| GC purity | 98.89% | |

| Isotopic purity | >95% (by NMR) | |

| Storage conditions | 4°C in sealed containers |

The synthesis of this compound has evolved from traditional batch methods to innovative flow chemistry approaches. X-Chem’s recent work highlights the use of hydrogen isotope exchange (HIE) under flow conditions, which eliminates the need for pre-functionalized starting materials. By employing heterogeneous catalysts like Pd/C in a D~2~O environment, deuterium incorporation reaches near-complete levels at specific carbons, reducing costs and improving regioselectivity. This contrasts with older methods that required deuterated hexanoic acid, which is costly and synthetically challenging to produce.

Analytical validation of this compound involves multi-technique workflows. Gas chromatography confirms chemical purity (98.89%), while NMR spectra verify the absence of protonated contaminants and the correct deuteration pattern. HR-MS further quantifies isotopic enrichment by integrating the intensities of all detectable isotopomers. For example, the isotopic purity of this compound exceeds 95%, as determined by the relative abundance of the M+11 ion cluster. These rigorous validations ensure its reliability in trace-level analyses, where even minor impurities could skew results.

In comparative studies, this compound demonstrates superior stability over partially deuterated esters. For instance, benzofuranone-d2 (94.7% isotopic purity) and propafenone-d7 (96.5%) exhibit lower enrichment due to residual protonation at labile sites, whereas this compound’s fully substituted chain minimizes back-exchange. This stability is critical in longitudinal studies requiring repeated freeze-thaw cycles or extended storage periods.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |

InChI Key |

SHZIWNPUGXLXDT-LELBNVJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |

Canonical SMILES |

CCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl hexanoate-d11 typically involves esterification of hexanoic acid-d11 (hexanoic acid where the alkyl chain hydrogens are replaced by deuterium) with ethanol. The key challenge is obtaining the fully deuterated hexanoic acid precursor and then performing a clean esterification to preserve the deuterium labeling.

Preparation of Hexanoic Acid-d11

The starting material, hexanoic acid-d11, can be synthesized by several methods:

Deuterium Exchange in Hexanoic Acid: Repeated exposure of hexanoic acid to deuterium oxide (D2O) under acidic or basic catalysis can lead to hydrogen-deuterium exchange at the alpha and beta carbons. However, achieving full deuteration (d11) requires rigorous conditions and multiple exchange cycles.

Synthesis from Deuterated Precursors: A more reliable method is the stepwise synthesis of hexanoic acid using fully deuterated alkyl chain building blocks, such as deuterated butyryl or propionyl intermediates, assembled via organometallic coupling or other carbon-carbon bond-forming reactions.

Commercial Availability: Due to the complexity, fully deuterated hexanoic acid-d11 is often commercially sourced or custom synthesized by specialized suppliers.

Esterification to this compound

Once hexanoic acid-d11 is obtained, the esterification to this compound is performed by conventional esterification methods, modified to preserve isotopic integrity:

Acid-Catalyzed Fischer Esterification:

React hexanoic acid-d11 with excess ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

The reaction is typically refluxed under anhydrous conditions to drive the equilibrium toward ester formation.

Water produced is continuously removed (e.g., using a Dean-Stark apparatus) to shift the reaction forward.

-

- Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) can be used to activate the acid and facilitate ester formation under milder conditions, minimizing exchange of deuterium.

Base-Catalyzed Transesterification:

Starting from mthis compound, transesterification with ethanol in the presence of a base catalyst (e.g., sodium ethoxide) can yield this compound.

This method requires careful control to avoid H/D exchange.

Purification and Characterization

-

The crude ester is purified by distillation under reduced pressure to avoid thermal decomposition and loss of deuterium.

Alternatively, column chromatography on silica gel with non-protic solvents can be employed.

-

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^2H NMR, confirms the extent of deuterium incorporation.

Mass spectrometry (MS) verifies the molecular weight consistent with d11 labeling.

Gas chromatography coupled with mass spectrometry (GC-MS) is used to assess purity and isotopic distribution.

Data Table: Typical Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Notes | Yield (%) (Literature) |

|---|---|---|---|

| Hexanoic acid-d11 source | Commercial or synthesized from deuterated precursors | Purity critical for labeling | - |

| Esterification | Hexanoic acid-d11 + ethanol + H2SO4 catalyst, reflux, Dean-Stark | Anhydrous conditions to prevent H/D exchange | 85-95 |

| Alternative esterification | Hexanoic acid-d11 + ethanol + DCC or CDI, room temp or mild heating | Milder conditions, less H/D scrambling | 80-90 |

| Transesterification | Mthis compound + ethanol + NaOEt, reflux | Requires strict anhydrous and inert atmosphere | 75-85 |

| Purification | Vacuum distillation or silica gel chromatography | Avoid protic solvents | - |

Representative Literature and Research Findings

LookChem Analysis: A synthetic route with the highest yield for this compound involves direct esterification of hexanoic acid-d11 with ethanol, achieving over 99% isotopic purity and high yield. The literature emphasizes the importance of using anhydrous conditions and careful removal of water during the reaction to prevent isotopic dilution.

Isotope-Labeled Standards in Analytical Chemistry: this compound is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for volatile flavor compound analysis. Its preparation requires maintaining isotopic integrity to ensure accurate quantification.

Avoidance of H/D Exchange: Studies highlight that strong acid or base catalysts can promote unwanted hydrogen-deuterium exchange, reducing labeling efficiency. Using milder coupling agents or enzymatic esterification has been explored to minimize this effect, though with varying success.

Summary and Recommendations

The preparation of this compound centers on obtaining high-purity hexanoic acid-d11 followed by esterification with ethanol under controlled conditions.

Acid-catalyzed Fischer esterification remains the most common and efficient method, provided strict anhydrous and temperature control is maintained.

Alternative methods using coupling agents or transesterification offer milder conditions but require careful optimization to prevent isotopic scrambling.

Purification by vacuum distillation and characterization by NMR and MS are critical to confirm isotopic labeling and product purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl hexanoate-d11 undergoes acid- or base-catalyzed hydrolysis to yield deuterated hexanoic acid (C₆D₁₁COOH) and ethanol-d5 (C₂D₅OH).

Reaction Mechanism :

Key Observations :

-

Reaction rates depend on pH and temperature.

-

Deuterium labeling minimizes isotopic scrambling, preserving tracer utility in metabolic studies .

Transesterification Reactions

This compound participates in transesterification with alcohols (R-OH) under catalytic conditions (e.g., acid/base or lipases):

Reaction :

Applications :

-

Used to synthesize deuterated esters for analytical standards .

-

Enzymatic transesterification retains stereochemical integrity.

Catalytic Conversion to Hydrocarbons

Pd/CeZrOx-catalyzed reactions of ethyl hexanoate (non-deuterated analog) under hydrogenation conditions produce jet-fuel-range hydrocarbons . While studies focus on non-deuterated ethyl hexanoate, analogous pathways are expected for the deuterated form.

Key Products (from Pd/CeZrOx catalysis at 623 K) :

| Product | Carbon Chain Length | Selectivity (%) |

|---|---|---|

| Undecane | 11 | 34 → 7* |

| 6-Undecanol | 11 | 11 → 40* |

| 5-Undecene | 11 | 6 → 7* |

| 4-Methyl nonane | 10 | 4 |

*Selectivity shifts observed during steady-state conditions .

Proposed Pathway :

-

Deoxygenation : Cleavage of C–O bonds forms alkanes.

-

Hydrogenation : Unsaturated intermediates convert to alkanes or alcohols.

-

Isomerization : Branched hydrocarbons form via acid-catalyzed mechanisms .

Metabolic Reactions

In biological systems, this compound acts as a tracer for lipid metabolism:

-

Hydrolysis in vivo releases deuterated hexanoic acid, which enters β-oxidation pathways .

-

Sympathetic Nerve Activation : Non-deuterated ethyl hexanoate enhances lipolysis and thermogenesis via vagus nerve stimulation, suggesting similar deuterated analogs could track lipid mobilization .

Other Reaction Pathways

-

Aminolysis : Reacts with amines to form deuterated amides.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to deuterated hexanol and ethanol.

Scientific Research Applications

Chemical Research and Synthesis

Ethyl hexanoate-d11 is primarily utilized as a standard in mass spectrometry due to its isotopic labeling. The presence of deuterium allows for enhanced sensitivity and specificity in detecting compounds in complex mixtures.

Case Study: Mass Spectrometry Applications

In a study focusing on the analysis of volatile compounds in food products, this compound was used as an internal standard to quantify the concentration of various esters. The results demonstrated that the use of deuterated standards significantly improved the accuracy of quantification in gas chromatography-mass spectrometry (GC-MS) analyses .

Flavor and Aroma Studies

Ethyl hexanoate is known for its fruity aroma, making it a valuable compound in flavor chemistry. The deuterated variant is used to trace flavor compounds in various food matrices.

Case Study: Wine Aroma Profiling

A study analyzed the impact of climate change on the aroma profiles of Bordeaux wines. This compound was employed to assess changes in fruity aromas during fermentation under varying conditions. The findings indicated that the fruity notes were significantly influenced by temperature fluctuations, with this compound serving as a reliable marker for tracking these changes .

Environmental Monitoring

Deuterated compounds like this compound are utilized in environmental studies to trace organic pollutants and understand their degradation pathways.

Case Study: Pollution Tracking

Research involving the degradation of organic pollutants in aquatic environments utilized this compound as a tracer to study the breakdown processes of fatty acid esters. The results showed that the compound could effectively track pollutant pathways and provide insights into bioremediation strategies .

Biochemical Studies

In biochemical research, this compound serves as a substrate or product in enzymatic reactions, allowing for detailed kinetic studies.

Case Study: Enzyme Kinetics

A kinetic study investigated the esterification reaction involving this compound and various alcohols catalyzed by lipases. The deuterated compound facilitated tracking of reaction progress through NMR spectroscopy, providing insights into enzyme specificity and activity .

Production Processes

This compound is also explored in the context of biofuel production from biomass-derived feedstocks.

Case Study: Biofuel Synthesis

Research focused on the production of jet-fuel-range molecules from biomass utilized this compound to monitor reaction pathways during catalytic conversion processes. The study highlighted that using deuterated compounds allowed for better understanding of reaction mechanisms and product distributions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Mass spectrometry standard | Improved quantification accuracy |

| Flavor Chemistry | Wine aroma profiling | Climate impact on fruity aromas |

| Environmental Monitoring | Tracing organic pollutants | Insights into pollutant degradation |

| Biochemical Studies | Enzyme kinetics analysis | Detailed understanding of enzymatic activity |

| Production Processes | Biofuel synthesis monitoring | Enhanced understanding of catalytic processes |

Mechanism of Action

The mechanism of action of ethyl hexanoate-d11 involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for esterases and lipases, undergoing hydrolysis to produce hexanoic acid and ethanol-d11. The deuterium atoms in the compound can influence reaction kinetics and provide insights into reaction mechanisms through isotope effects .

Comparison with Similar Compounds

Analytical Considerations

- Deuterium Effects: Deuterated compounds like this compound exhibit reduced vapor pressure and slight retention time shifts compared to non-deuterated forms. However, their mass spectra show clear isotopic clusters (e.g., d11 vs. d0), critical for avoiding matrix interference .

- Sensitivity: this compound’s detection limit in HS-SPME-GC-MS is typically <0.1 mg/kg, outperforming non-deuterated analogs in complex samples .

Biological Activity

Ethyl hexanoate-d11, a deuterated form of ethyl hexanoate, is an ester derived from hexanoic acid and ethanol. Its unique isotopic labeling makes it valuable in various biological and chemical studies, particularly in tracing metabolic pathways and understanding biochemical interactions.

- Molecular Formula : CHDO

- Molecular Weight : 155.2792 g/mol

- CAS Registry Number : 123-66-0

- Boiling Point : 167 °C

- Flash Point : 55 °C

- Solubility : Insoluble in water, miscible with ether and alcohol .

Biological Activity Overview

This compound exhibits several biological activities that are crucial for its applications in food science, fragrance production, and potential therapeutic uses. The following sections detail its effects on human health, environmental impact, and its role in metabolic studies.

Toxicological Profile

- Mutagenicity : Ethyl hexanoate has been evaluated for mutagenic potential using the Ames test. Studies indicated no significant increase in revertant colonies across various Salmonella strains at concentrations up to 5000 μg/plate, suggesting it is non-mutagenic .

- Clastogenicity : In vitro micronucleus tests on human peripheral blood lymphocytes showed that ethyl hexanoate did not induce binucleated cells with micronuclei, indicating a lack of clastogenic activity .

- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) was determined to be 4700 μg/cm², indicating low sensitization potential .

- Repeated Dose Toxicity : Calculated margins of exposure (MOE) for repeated dose toxicity were significantly high (>100), indicating a low risk of adverse effects upon repeated exposure .

Environmental Impact

Ethyl hexanoate is not classified as persistent or bioaccumulative, which is favorable for its environmental profile. It is considered safe for use in various applications without significant ecological risks .

Metabolic Studies

The isotopic labeling of this compound allows researchers to trace its metabolic pathways effectively. Key findings include:

- Fermentation Studies : Ethyl hexanoate is produced during fermentation processes and contributes to the aroma profiles of certain foods and beverages. Its presence can be quantitatively analyzed to understand fermentation dynamics better .

- Biochemical Pathways : The compound's metabolic fate can be traced using deuterium labeling, providing insights into lipid metabolism and energy production pathways in various organisms.

Case Studies

- Food Science Applications :

- Fragrance Industry :

Data Table: Summary of Biological Effects

| Endpoint | Result |

|---|---|

| Mutagenicity | Non-mutagenic (Ames test) |

| Clastogenicity | Non-clastogenic (Micronucleus test) |

| Skin Sensitization | NESIL > 4700 μg/cm² |

| Repeated Dose Toxicity | MOE > 100 |

| Environmental Persistence | Not persistent or bioaccumulative |

Q & A

Q. How is ethyl hexanoate-d11 synthesized, and what are the critical steps for ensuring isotopic purity?

this compound is synthesized via esterification of deuterated hexanoic acid (C₅D₁₁COOH) with ethanol under acid catalysis. Key steps include:

- Deuterium incorporation : Use of fully deuterated hexanoic acid (d11) to ensure >98% isotopic purity, verified by NMR or mass spectrometry .

- Reaction control : Monitoring reaction progress via FT-IR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) and minimize side products like unreacted acid .

- Purification : Fractional distillation under reduced pressure (bp ~167°C) followed by GC-MS analysis to confirm absence of non-deuterated analogs (e.g., ethyl hexanoate, m/z 144.21 vs. 155.28 for d11) .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

-

GC-MS with isotopic internal standards : Use deuterated analogs (e.g., ethyl octanoate-d15) to correct for matrix effects. Parameters:

Column Temperature Program Ionization Mode Key Ions (m/z) DB-WAX (60m) 40°C (2min) → 240°C EI (70 eV) 155.28 (M⁺), 85 (base peak) -

NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows absence of proton signals in the hexanoate chain (δ 0.8–2.3 ppm), confirming deuteration .

Q. How should this compound be stored to prevent deuterium loss or degradation?

- Storage : Room temperature (20–25°C) in amber glass vials with PTFE-lined caps to minimize light/oxygen exposure.

- Stability : Regular GC-MS checks every 6 months to detect deuterium exchange (evidenced by m/z shifts) or hydrolysis (free hexanoic acid-d11 peaks) .

Advanced Research Questions

Q. How can researchers design experiments to quantify this compound in biological systems while avoiding isotopic interference?

Q. What statistical methods resolve contradictions in deuterium distribution data from MS/MS fragmentation?

- Data conflict example : Observed m/z 85 (C₅D₁₁⁺) vs. theoretical m/z 86 due to incomplete deuteration.

- Resolution strategies :

Q. How do researchers optimize headspace SPME parameters for this compound quantification in food matrices?

Methodological Challenges & Solutions

Q. How can deuterium loss during long-term storage or analysis be mitigated?

Q. What protocols validate the absence of cross-contamination between deuterated and non-deuterated esters in multi-component studies?

- Chromatographic separation : Adjust GC ramp rates to resolve this compound (RT 12.3 min) from ethyl hexanoate (RT 12.1 min) .

- Blind testing : Analyze blanks spiked with non-deuterated esters to confirm no carryover .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.